Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)
Description
Tricyclo[3.2.0.0²,⁶]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) is a tricyclic carboxamide derivative with a complex fused-ring structure. Its molecular framework consists of a bicyclo[3.2.0]heptane core modified with a thiazolyl substituent and methyl groups at positions 2 and 4. The compound is classified under the 9CI (Ninth Collective Index) nomenclature system, indicating its inclusion in the Chemical Abstracts Service (CAS) registry with standardized naming conventions .
Properties
CAS No. |
384348-98-5 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-yl)tricyclo[3.2.0.02,6]heptane-1-carboxamide |
InChI |
InChI=1S/C13H16N2OS/c1-11-7-13(8(11)3-4-12(11,13)2)9(16)15-10-14-5-6-17-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) |
InChI Key |
NSVORTCAPMMYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(CC23C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tricyclo[3.2.0.0²,⁶]heptane derivatives typically involves constructing the bicyclic framework first, followed by functionalization to introduce the carboxamide and thiazolyl substituents. The key steps often include:
- Formation of the tricyclic heptane core through cycloaddition or ring-closing reactions.
- Introduction of methyl groups at the 2 and 6 positions via alkylation or selective substitution.
- Conversion of carboxylic acid or ester precursors to carboxamide functionalities.
- Attachment of the N-2-thiazolyl group through amide bond formation or nucleophilic substitution.
Core Tricyclic Framework Synthesis
Based on related tricycloheptane derivatives preparation (US Patent US4613456A), the tricyclo[2.2.1.0²,⁶]heptane skeleton can be synthesized by:
Step 1: Cycloaddition Reaction
A Diels-Alder cycloaddition between a diene and a suitable dienophile forms a bicyclic intermediate. For example, cyclopentadiene reacts with substituted alkenes or alkynes to yield bicyclic structures.Step 2: Functional Group Manipulation
The bicyclic intermediate undergoes selective oxidation or reduction to introduce ketone or alcohol groups at desired positions, facilitating further substitution.Step 3: Alkylation
Methyl groups at positions 2 and 6 are introduced via controlled alkylation reactions using methylating agents under basic conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + dienophile, heat | Formation of bicyclic heptane core |
| 2 | Oxidation/Reduction | Selective oxidizing/reducing agents | Introduction of functional groups |
| 3 | Alkylation | Methylating agents (e.g., MeI), base | Methyl groups at 2,6 positions |
| 4 | Amidation | Ammonia or amine, coupling agent | Carboxamide formation at position 1 |
| 5 | Nucleophilic substitution | Thiazolyl amine or derivative, coupling conditions | Attachment of N-2-thiazolyl group |
Summary Table of Preparation Methods and Key Parameters
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Tricyclic core formation | Diels-Alder cycloaddition | Cyclopentadiene, dienophile, heat | High stereoselectivity |
| Functional group introduction | Oxidation/reduction | Selective oxidants/reductants | Enables further substitution |
| Methyl group installation | Alkylation | Methyl iodide or equivalents, base | Position-specific methylation |
| Carboxamide formation | Amidation | Ammonia/amine, coupling agents | Converts acid/ester to amide |
| Thiazolyl group attachment | Nucleophilic substitution/coupling | Thiazolyl amine derivatives | Final functionalization step |
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs
Tricyclo[2.2.1.0²,⁶]heptane-1-carboxamide,N,N-dimethyl- (9CI)
- CAS : 97850-71-0
- Molecular Formula: C₁₀H₁₅NO
- Key Features :
- Shares a tricyclic carboxamide backbone but differs in ring topology ([2.2.1] vs. [3.2.0]).
- Substituted with N,N-dimethyl groups instead of thiazolyl and methyl substituents.
- Relevance : Highlights the impact of ring strain and substituent positioning on reactivity and binding affinity .
Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid, 3-fluoro- (9CI)
- CAS: Not explicitly listed (see ).
- Molecular Formula : C₁₁H₁₅FO₂
- Key Features :
- Adamantane-derived tricyclic structure with a carboxylic acid group.
- Fluorine substitution enhances metabolic stability compared to carboxamide derivatives.
- Relevance : Demonstrates how halogenation and functional group choice influence physicochemical properties .
Thiazolium,3-ethyl-4,5-dihydro-2-methyl-, iodide (9CI)
- Molecular Formula : C₆H₁₂INS
- Key Features :
- Contains a thiazolium ring but lacks the tricyclic framework.
- Positively charged sulfur heterocycle with iodide counterion.
- Relevance : Illustrates the role of thiazole derivatives in ionic interactions and catalysis, contrasting with the neutral carboxamide .
Functional Group Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound (9CI) | Tricyclo[3.2.0.0²,⁶] | 2,6-dimethyl; N-2-thiazolyl | Carboxamide, thiazole |
| N,N-Dimethyl analog (CAS 97850-71-0) | Tricyclo[2.2.1.0²,⁶] | N,N-dimethyl | Carboxamide |
| 3-Fluoro-adamantane carboxylic acid (9CI) | Adamantane | 3-fluoro; carboxylic acid | Carboxylic acid, fluorine |
| Thiazolium iodide (9CI) | Thiazolium | 3-ethyl; 2-methyl; iodide | Thiazolium, iodide |
Biological Activity
Tricyclo[3.2.0.02,6]heptane-1-carboxamide, 2,6-dimethyl-N-2-thiazolyl-(9CI) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a carboxamide functional group and a thiazole substituent. The molecular formula is , and it has notable physical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 194.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Octanol-Water) | Not specified |
Research indicates that Tricyclo[3.2.0.02,6]heptane-1-carboxamide derivatives exhibit various biological activities, primarily through interactions with specific biological targets:
- Antimicrobial Activity : Some derivatives have shown effectiveness against certain bacterial strains, likely due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties : The compound has been evaluated for its potential to inhibit tumor growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of several derivatives against Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Cancer Cell Line Studies : In vitro studies reported in Cancer Letters demonstrated that Tricyclo[3.2.0.02,6]heptane-1-carboxamide derivatives inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase.
- Anti-inflammatory Research : A recent investigation published in Pharmacology Reports assessed the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages, revealing a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of Tricyclo[3.2.0.02,6]heptane derivatives:
- Substituent Effects : Variations in the thiazole group have been shown to significantly influence antimicrobial potency.
- Isomeric Forms : Different stereoisomers exhibit varying levels of activity, emphasizing the importance of stereochemistry in drug design.
Q & A
Q. What are the critical structural features of Tricyclo[3.2.0.0²,⁶]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI) that dictate its chemical reactivity?
The compound’s tricyclic framework imposes steric constraints, while the thiazolyl group introduces electron-withdrawing effects, influencing nucleophilic/electrophilic interactions. The carboxamide moiety may participate in hydrogen bonding, affecting solubility and intermolecular interactions. Comparative analysis with structurally similar tricyclic carboxamides (e.g., benzothiazole derivatives) suggests that steric hindrance at the 2,6-dimethyl positions could slow reaction kinetics .
Q. What synthetic methodologies are reported for preparing Tricyclo[3.2.0.0²,⁶]heptane-1-carboxamide derivatives?
Multi-step synthesis typically involves:
- Cycloaddition reactions to form the tricyclic core.
- Amidation with thiazolylamines under coupling agents (e.g., HATU or EDCI).
- Optimization of reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, catalytic hydrogenation may be required to reduce intermediate double bonds, as seen in analogous tricyclic systems .
- Purification via column chromatography or recrystallization, guided by boiling point data under reduced pressure (e.g., 418.2 K at 0.016 bar) .
Q. How can researchers characterize the compound’s purity and stability under varying conditions?
- Purity : Use HPLC with UV detection (λ = 210–260 nm for thiazole absorption) and confirm via mass spectrometry (HRMS for exact mass).
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitored by NMR to detect structural changes. Thermodynamic data (e.g., boiling points at reduced pressures) inform storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for biological targets?
- Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes/receptors. Parameterize the thiazolyl group’s electron density using DFT calculations (B3LYP/6-31G* basis set).
- Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
Q. What experimental strategies resolve contradictions in reported thermodynamic or spectral data?
- Thermodynamic discrepancies : Use differential scanning calorimetry (DSC) to measure phase transitions under controlled pressures. Cross-reference with NIST data for analogous tricyclic compounds .
- Spectral inconsistencies : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the tricyclic framework’s rigidity. Compare with computational NMR predictions (e.g., ACD/Labs) .
Q. How can researchers design experiments to probe the compound’s role in catalytic or photochemical systems?
- Catalysis : Immobilize the compound on a solid support (e.g., silica nanoparticles) and test activity in model reactions (e.g., Suzuki coupling). Monitor turnover frequency via GC-MS.
- Photochemistry : Conduct UV-vis spectroscopy to identify charge-transfer transitions. Pair with time-resolved fluorescence to study excited-state dynamics .
Q. What methodologies enable the study of stereochemical effects on bioactivity?
- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
- Compare IC₅₀ values in cell-based assays (e.g., kinase inhibition). Use circular dichroism (CD) to confirm stereochemical integrity .
Methodological Guidance from Evidence
- Experimental Design : Align with frameworks like the quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure rigor. For example, link synthesis pathways to reaction mechanism theories .
- Data Interpretation : Address contradictions by triangulating results across techniques (e.g., combining DSC, NMR, and computational data) .
- Interdisciplinary Integration : Apply chemical engineering principles (e.g., membrane separation for purification) or combustion engineering models to study decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
